1-[1-(4-Bromobenzyl)piperidin-4-yl]azepane
Description
1-[1-(4-Bromobenzyl)piperidin-4-yl]azepane is a nitrogen-containing heterocyclic compound featuring a piperidine core substituted at position 1 with a 4-bromobenzyl group and at position 4 with an azepane ring. The 7-membered azepane ring introduces conformational flexibility, while the 4-bromobenzyl moiety provides steric bulk and electronic effects due to the bromine atom.
Properties
Molecular Formula |
C18H27BrN2 |
|---|---|
Molecular Weight |
351.3 g/mol |
IUPAC Name |
1-[1-[(4-bromophenyl)methyl]piperidin-4-yl]azepane |
InChI |
InChI=1S/C18H27BrN2/c19-17-7-5-16(6-8-17)15-20-13-9-18(10-14-20)21-11-3-1-2-4-12-21/h5-8,18H,1-4,9-15H2 |
InChI Key |
PBOBJZBOPBXFEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-BROMOBENZYL)-4-PIPERIDYL]AZEPANE typically involves the reaction of 4-bromobenzyl chloride with piperidine to form 1-(4-bromobenzyl)piperidine. This intermediate is then reacted with azepane under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of 1-[1-(4-BROMOBENZYL)-4-PIPERIDYL]AZEPANE may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-BROMOBENZYL)-4-PIPERIDYL]AZEPANE undergoes various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding bromobenzaldehyde or bromobenzoic acid.
Reduction: The compound can be reduced to remove the bromine atom, forming a benzyl derivative.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products Formed
Oxidation: Bromobenzaldehyde, bromobenzoic acid.
Reduction: Benzyl derivatives.
Substitution: Hydroxyl, amino, or alkyl-substituted benzyl derivatives.
Scientific Research Applications
1-[1-(4-BROMOBENZYL)-4-PIPERIDYL]AZEPANE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological receptors and enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(4-BROMOBENZYL)-4-PIPERIDYL]AZEPANE involves its interaction with specific molecular targets, such as receptors or enzymes. The bromobenzyl group may facilitate binding to these targets, while the piperidine and azepane rings contribute to the overall stability and activity of the compound. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Differences and Implications
Core Ring Flexibility and Size
- Azepane vs. Piperidine/Diazepane : The 7-membered azepane ring in this compound confers greater conformational flexibility compared to 6-membered piperidine or diazepane cores. This flexibility may enhance binding to larger receptor pockets, such as neurokinin or σ receptors, though specific data are lacking .
Substituent Effects
- 4-Bromobenzyl Group : The bromine atom in the target compound enhances lipophilicity and may improve blood-brain barrier penetration compared to fluorinated analogues (e.g., Compound 11). However, bromine’s electron-withdrawing nature could reduce basicity, affecting receptor interactions .
- Hydroxyl vs. Azepane : Compound 11’s hydroxyl group is critical for antiplasmodial activity (IC50 <5 μg/mL), suggesting that polar functional groups enhance parasite selectivity. In contrast, the azepane ring in the target compound may prioritize CNS targets due to increased hydrophobicity .
Pharmacological Profiles
- Anti-Plasmodial Activity : Compound 11’s hydroxylated structure outperforms the target compound in antimalarial activity, with selectivity indices (SIs) up to 182 against resistant strains. This highlights the importance of hydroxyl groups in targeting plasmodial enzymes .
Biological Activity
1-[1-(4-Bromobenzyl)piperidin-4-yl]azepane is a compound with potential therapeutic applications due to its unique structural features and biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring linked to an azepane structure, with a bromobenzyl substituent that may influence its interaction with biological targets. The presence of the bromine atom can enhance lipophilicity, potentially affecting the compound's bioavailability and receptor binding properties.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It may act as an inhibitor or modulator of various biological pathways, leading to diverse physiological effects.
Potential Mechanisms Include:
- Receptor Binding: The compound may bind to neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
- Enzyme Inhibition: It could inhibit enzymes involved in metabolic pathways, thereby altering cellular homeostasis.
- Signal Transduction Modulation: By affecting intracellular signaling cascades, the compound might exert anti-inflammatory or anticancer effects.
Anticancer Activity
Recent studies have indicated that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, analogs similar to this compound have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| TASIN-1 | Colon Cancer | 5.0 | Inhibition of cholesterol biosynthesis |
| Compound X | Breast Cancer | 3.2 | Induction of apoptosis |
Neuropharmacological Effects
The compound's structural similarity to known psychoactive agents suggests potential neuropharmacological effects. Studies have demonstrated that piperidine derivatives can modulate neurotransmitter systems (e.g., dopamine, serotonin), which are critical in treating disorders such as depression and anxiety.
Case Studies
-
In Vivo Studies on Tumor Growth:
A study investigated the effects of a related piperidine compound on tumor growth in mouse models. The results indicated a significant reduction in tumor size following treatment, suggesting that the compound may inhibit tumor proliferation through specific molecular interactions. -
Inflammation Models:
Research in LPS-induced inflammation models demonstrated that compounds similar to this compound effectively reduced pro-inflammatory cytokine levels, indicating potential applications in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
